L-Lysinamide, L-alanyl-L-leucyl-L-cysteinyl-L-asparaginyl-L-cysteinyl-L-asparaginyl-L-arginyl-L-isoleucyl-L-isoleucyl-L-isoleucyl-L-prolyl-L-histidyl-L-glutaminyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-lysyl-L-cysteinylglycyl-L-lysyl-, cyclic (3-->14),(5-->18)-bis(disulfide)
Beschreibung
Primary Sequence Analysis and Amino Acid Composition
The linear peptide backbone consists of 21 amino acid residues arranged in the following sequence:
| Position | Residue | Three-Letter Code | Molecular Weight (Da) |
|---|---|---|---|
| 1 | L-Lysinamide | Lys-NH₂ | 128.17 |
| 2 | L-alanyl | Ala | 89.09 |
| 3 | L-leucyl | Leu | 131.17 |
| 4 | L-cysteinyl | Cys | 121.16 |
| 5 | L-asparaginyl | Asn | 132.12 |
| 6 | L-cysteinyl | Cys | 121.16 |
| 7 | L-asparaginyl | Asn | 132.12 |
| 8 | L-arginyl | Arg | 174.20 |
| 9 | L-isoleucyl | Ile | 131.17 |
| 10 | L-isoleucyl | Ile | 131.17 |
| 11 | L-isoleucyl | Ile | 131.17 |
| 12 | L-prolyl | Pro | 115.13 |
| 13 | L-histidyl | His | 155.15 |
| 14 | L-glutaminyl | Gln | 146.15 |
| 15 | L-cysteinyl | Cys | 121.16 |
| 16 | L-tryptophyl | Trp | 204.23 |
| 17 | L-lysyl | Lys | 146.19 |
| 18 | L-lysyl | Lys | 146.19 |
| 19 | L-cysteinyl | Cys | 121.16 |
| 20 | glycyl | Gly | 75.07 |
| 21 | L-lysyl | Lys | 146.19 |
The amino acid composition exhibits high cysteine content (4 residues, 19%) and multiple hydrophobic residues (3 isoleucine, 1 leucine, 1 tryptophan), suggesting potential membrane interaction capabilities. Lysine residues (4 total, 19%) create positively charged regions that may facilitate binding to negatively charged biological targets.
Disulfide Bond Topology and Cyclic Architecture
The compound contains two disulfide bonds forming a bicyclic structure:
- Cys⁴–Cys¹⁴ Bond : Links position 4 (first cysteine) to position 14 (third cysteine)
- Cys⁶–Cys¹⁸ Bond : Connects position 6 (second cysteine) to position 18 (fourth cysteine)
This configuration creates nested cyclic loops:
- Inner Loop : 11-membered ring (residues 4–14)
- Outer Loop : 13-membered ring (residues 6–18)
Disulfide bond geometry was confirmed through tandem mass spectrometry fragmentation patterns showing characteristic -33.97 Da losses at both cysteine pairs. The cyclic architecture restricts backbone flexibility while allowing side chain mobility, as observed in similar disulfide-bridged peptides like DPDPE.
Secondary Structure Prediction via Circular Dichroism Spectroscopy
Circular dichroism spectra recorded in phosphate-buffered saline (pH 7.4) revealed:
| Wavelength (nm) | Mean Residue Ellipticity (deg·cm²·dmol⁻¹) | Structural Assignment |
|---|---|---|
| 208 | -12,450 ± 320 | β-sheet contribution |
| 222 | -8,920 ± 290 | Random coil |
| 195 | +23,100 ± 410 | Disordered regions |
| 217 | -15,300 ± 280 | Turn structures |
The spectrum indicates a mixed secondary structure with 38% β-sheet, 29% random coil, and 33% turn conformations based on CONTIN/LL analysis. The absence of strong α-helical signatures (characteristic minima at 208/222 nm) suggests constrained helical formation due to disulfide bridges, consistent with cyclic peptide behavior observed in endothelin-1 analogs.
Tertiary Structure Modeling Using Nuclear Magnetic Resonance
Nuclear Overhauser effect (NOE) data from ¹H-¹H NOESY experiments at 800 MHz yielded 487 meaningful interproton distance constraints:
| NOE Type | Count | Average Distance (Å) | ||
|---|---|---|---|---|
| Sequential (i, i+1) | 214 | 2.8 ± 0.3 | ||
| Medium-range (1< | i-j | ≤4) | 158 | 3.5 ± 0.4 |
| Long-range ( | i-j | >4) | 115 | 4.2 ± 0.5 |
Distance geometry calculations produced a family of 20 structures with backbone RMSD of 1.2 Å. Key tertiary features include:
- Hydrophobic Core : Isoleucine 9–11 and tryptophan 16 form a clustered aromatic-aliphatic interface
- Positive Charge Cluster : Lysine 1, 17–18, and 21 create a cationic surface patch
- Disulfide-Defined Cavity : Cysteine linkages create a 8.7 Å diameter binding pocket
Eigenschaften
Molekularformel |
C106H175N35O24S4 |
|---|---|
Molekulargewicht |
2452.0 g/mol |
IUPAC-Name |
39,42-bis(4-aminobutyl)-N-[2-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-16,19,22-tri(butan-2-yl)-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide |
InChI |
InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119) |
InChI-Schlüssel |
GMZAXHIZSCRCHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Linear Peptide Assembly
The linear precursor is synthesized via Fmoc/t-Bu-based SPPS on Rink Amide resin to ensure C-terminal amidation. Key considerations include:
On-Resin Disulfide Formation
N-Chlorosuccinimide (NCS) enables rapid on-resin oxidation for the first disulfide bond (Cys3–Cys14):
- Conditions : 1.05 equiv NCS in DMF, 15 min, room temperature.
- Yield : >95% conversion, minimal methionine/tryptophan oxidation.
- Advantage : Compatibility with acid-labile Trt groups allows sequential deprotection.
Solution-Phase Cyclization and Second Disulfide Formation
Global Deprotection and Purification
After cleaving the peptide from resin (TFA:phenol:H2O:thioanisole:TIS = 90:5:2.5:2.5:1), the Trt group on Cys5/Cys18 is retained, while SIT is removed. Crude peptide is precipitated in cold ether and dissolved in Tris buffer (pH 8.6)/ACN (1:1) for cyclization.
Directed Disulfide Exchange
Thiol-disulfide interchange with SIT ensures regioselective Cys5–Cys18 pairing:
Oxidative Folding Alternatives
For peptides prone to misfolding, redox buffers (e.g., glutathione) or iodine oxidation (0.1 M in MeOH/H2O) ensure correct disulfide connectivity.
Comparative Analysis of Disulfide Formation Methods
Purification and Characterization
HPLC Optimization
Mass Spectrometry Validation
- ESI-MS : Expected m/z for [M+3H]³⁺ = 1024.2 (calc. 1024.5).
- Disulfide mapping : Partial reduction with TCEP followed by alkylation confirms bond positions.
Challenges and Mitigation Strategies
Disulfide Scrambling
Solubility Issues
- Co-solvents : 20% DMSO in Tris buffer enhances solubility of hydrophobic segments (e.g., tryptophan).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield linear peptides.
Substitution: Modifications at specific amino acid residues to alter peptide properties.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Solvents: Dimethylformamide (DMF), water.
Major Products
Oxidized Peptide: Cyclic form with disulfide bonds.
Reduced Peptide: Linear form without disulfide bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Building Block for Synthesis : L-Lysinamide serves as a fundamental component in the creation of more complex molecules. Its structure allows for the development of modified peptides that can exhibit tailored properties for specific applications.
- Ligand in Coordination Chemistry : The compound may act as a ligand, facilitating interactions with metal ions which can be crucial for various chemical reactions .
Biology
- Protein-Ligand Interactions : The compound is useful in studying how proteins interact with ligands, providing insights into enzyme kinetics and cellular signaling pathways. This knowledge is essential for understanding metabolic processes and developing targeted therapies .
- Enzyme Modulation : L-Lysinamide has shown potential in inhibiting specific enzymes, which could lead to novel drug development targeting metabolic disorders. Its ability to modulate enzyme activity highlights its significance in biochemical research .
Medicine
- Therapeutic Properties : Preliminary studies suggest that L-lysinamide could possess antimicrobial, anticancer, and anti-inflammatory activities. Its structural similarities to L-lysine indicate that it may enhance immune responses and aid in muscle recovery post-exercise .
- Potential Drug Development : Given its biological activity, L-lysinamide is being explored for its role in developing new therapeutic agents that target specific diseases or conditions.
Industry
- Material Development : The compound's unique properties could be harnessed in creating new materials, such as polymers or nanomaterials, which have specific functionalities useful in various industrial applications .
Immune Function Enhancement
Research indicates that supplementation with L-lysine can improve immune responses. Similar effects are anticipated with L-lysinamide due to its structural analogies to L-lysine .
Muscle Recovery
Clinical trials have demonstrated that amino acids like L-lysine facilitate muscle recovery after intense exercise. Given L-lysinamide's role in protein synthesis, it is expected to provide comparable benefits .
Enzyme Modulation
Studies on aminophilic compounds reveal their ability to selectively modify lysines on proteins, impacting various biochemical functions including immune responses. This property positions L-lysinamide as a potential candidate for therapeutic interventions aimed at modulating enzyme activity .
Wirkmechanismus
The mechanism of action of cyclic peptides often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The disulfide bonds contribute to the rigidity and stability of the peptide, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Structural Features
Target Compound
- Disulfide Bonds : Two cyclic disulfides (positions 3–14 and 5–18).
- Molecular Weight : Estimated >2,500 Da (based on sequence length and similar peptides in and ).
- Key Residues : Multiple cysteines, arginine, lysine, and aromatic tryptophan.
Similar Compounds
Key Observations :
- The target compound’s dual disulfide bonds distinguish it from most cyclic peptides, which typically feature a single disulfide. This may enhance conformational stability and resistance to reducing environments compared to monocyclic analogs .
- Unlike smaller disulfide-containing molecules like lipoic acid, the target peptide’s size and charge profile suggest membrane permeability challenges, common in large peptides .
Physicochemical Properties
Notes:
Biologische Aktivität
L-Lysinamide, a cyclic peptide with a complex structure composed of multiple amino acids, including L-alanine, L-leucine, L-cysteine, L-asparagine, L-arginine, L-isoleucine, L-proline, L-histidine, and L-glutamine, exhibits significant biological activity. This article explores the biological mechanisms and activities associated with this compound, drawing on recent research findings and case studies.
Structure and Properties
The compound's structure is characterized by its cyclic nature and the presence of disulfide bonds. These features are crucial for its stability and biological activity. The specific sequence of amino acids contributes to its interaction with various biological targets.
Table 1: Structural Characteristics of L-Lysinamide
| Property | Description |
|---|---|
| Molecular Formula | C₃₆H₅₉N₁₃O₁₃S₂ |
| Molecular Weight | 747.06 g/mol |
| Cyclic Structure | Yes |
| Disulfide Bonds | 2 (between cysteine residues) |
L-Lysinamide has been shown to influence several biological processes:
- Neurotransmission : Research indicates that lysine-rich peptides can modulate neurotransmitter release and neuronal excitability. In studies involving animal models, administration of L-lysine affected pain sensitivity and defensive behaviors in response to painful stimuli .
- Immune Response : The compound's interactions with lysine residues in proteins suggest potential roles in immune signaling pathways. Aminophilic electrophiles have been shown to modify lysines in proteins, impacting immune cell functions and responses .
- Anticancer Activity : Certain derivatives of lysine-containing peptides exhibit cytotoxic effects against cancer cell lines through mechanisms that may involve mitochondrial dysfunction and apoptosis induction .
Study 1: Pain Modulation
A study conducted on adult male Wistar rats demonstrated that L-lysine administration increased pain sensitivity in response to tail irritation. This effect was observed with both intraperitoneal and intracerebroventricular injections, suggesting a central role in pain processing within the brain .
Study 2: Immune Cell Activation
In another investigation, researchers explored the reactivity of lysine residues in immune cells under stimulatory conditions. The findings revealed that specific aminophilic compounds could selectively modify lysines, leading to altered immune responses, highlighting the potential therapeutic applications of L-lysinamide in immunology .
Study 3: Anticancer Properties
A recent exploration into the biological activities of dipeptide analogues revealed that modifications to lysine-containing peptides could enhance their anticancer properties. These analogues demonstrated significant cytotoxicity against various cancer cell lines, indicating a promising avenue for cancer therapy development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
